

Spectroscopic Profile of (2-Amino-5-methoxyphenyl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (2-Amino-5-methoxyphenyl)methanol

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Introduction

(2-Amino-5-methoxyphenyl)methanol, also known as 2-amino-5-methoxybenzyl alcohol, is an organic compound with the molecular formula $C_8H_{11}NO_2$.^[1] Its structure, featuring a substituted benzene ring with amino, methoxy, and hydroxymethyl functional groups, makes it a valuable building block in the synthesis of various pharmaceutical and chemical entities. This guide provides a comprehensive overview of the predicted and reported spectroscopic data for **(2-Amino-5-methoxyphenyl)methanol**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also presented to aid researchers in its characterization.

Molecular and Physical Properties

Property	Value
Molecular Formula	$C_8H_{11}NO_2$
Molecular Weight	153.18 g/mol ^[1]
Monoisotopic Mass	153.078978594 Da ^[1]

Spectroscopic Data

While a complete set of experimentally verified spectra for **(2-Amino-5-methoxyphenyl)methanol** is not readily available in the public domain, the following sections present predicted data based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The predicted ^1H and ^{13}C NMR chemical shifts for **(2-Amino-5-methoxyphenyl)methanol** are summarized below.

^1H NMR (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the benzyl alcohol group, the methoxy group protons, the amino group protons, and the hydroxyl proton.

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~ 6.6 - 7.2	Multiplet	3H	Aromatic ($\text{C}_3\text{-H}$, $\text{C}_4\text{-H}$, $\text{C}_6\text{-H}$)
~ 4.5	Singlet	2H	$-\text{CH}_2\text{OH}$
~ 3.7	Singlet	3H	$-\text{OCH}_3$
~ 4.0 - 5.0	Broad Singlet	2H	$-\text{NH}_2$
~ 2.0 - 3.0	Broad Singlet	1H	$-\text{OH}$

^{13}C NMR (Carbon-13 NMR)

The ^{13}C NMR spectrum will provide information about the different carbon environments within the molecule.

Chemical Shift (δ) (ppm)	Assignment
~ 150 - 155	C ₅ (Aromatic C-O)
~ 135 - 140	C ₂ (Aromatic C-N)
~ 125 - 130	C ₁ (Aromatic C-CH ₂ OH)
~ 110 - 120	C ₃ , C ₄ , C ₆ (Aromatic C-H)
~ 65	-CH ₂ OH
~ 55	-OCH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for **(2-Amino-5-methoxyphenyl)methanol** are predicted as follows:

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H stretch (alcohol), N-H stretch (amine)
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch (-CH ₂ -, -CH ₃)
1620 - 1580	Strong	N-H bend
1500 - 1400	Medium to Strong	Aromatic C=C stretch
1250 - 1000	Strong	C-O stretch (alcohol and ether)
850 - 800	Strong	Aromatic C-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

m/z	Relative Intensity	Assignment
153	High	$[M]^+$ (Molecular Ion)
136	Medium	$[M - NH_3]^+$
122	High	$[M - CH_2OH]^+$
108	Medium	$[M - CH_2OH - NH_2]^+$
94	Medium	$[M - OCH_3 - H_2O]^+$
77	Medium	$[C_6H_5]^+$

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. These may require optimization for the specific instrument and sample.

NMR Spectroscopy

- Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
- Sample Preparation: Dissolve approximately 5-10 mg of **(2-Amino-5-methoxyphenyl)methanol** in a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in an NMR tube.
- 1H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with more scans are typically required compared to 1H NMR.

IR Spectroscopy

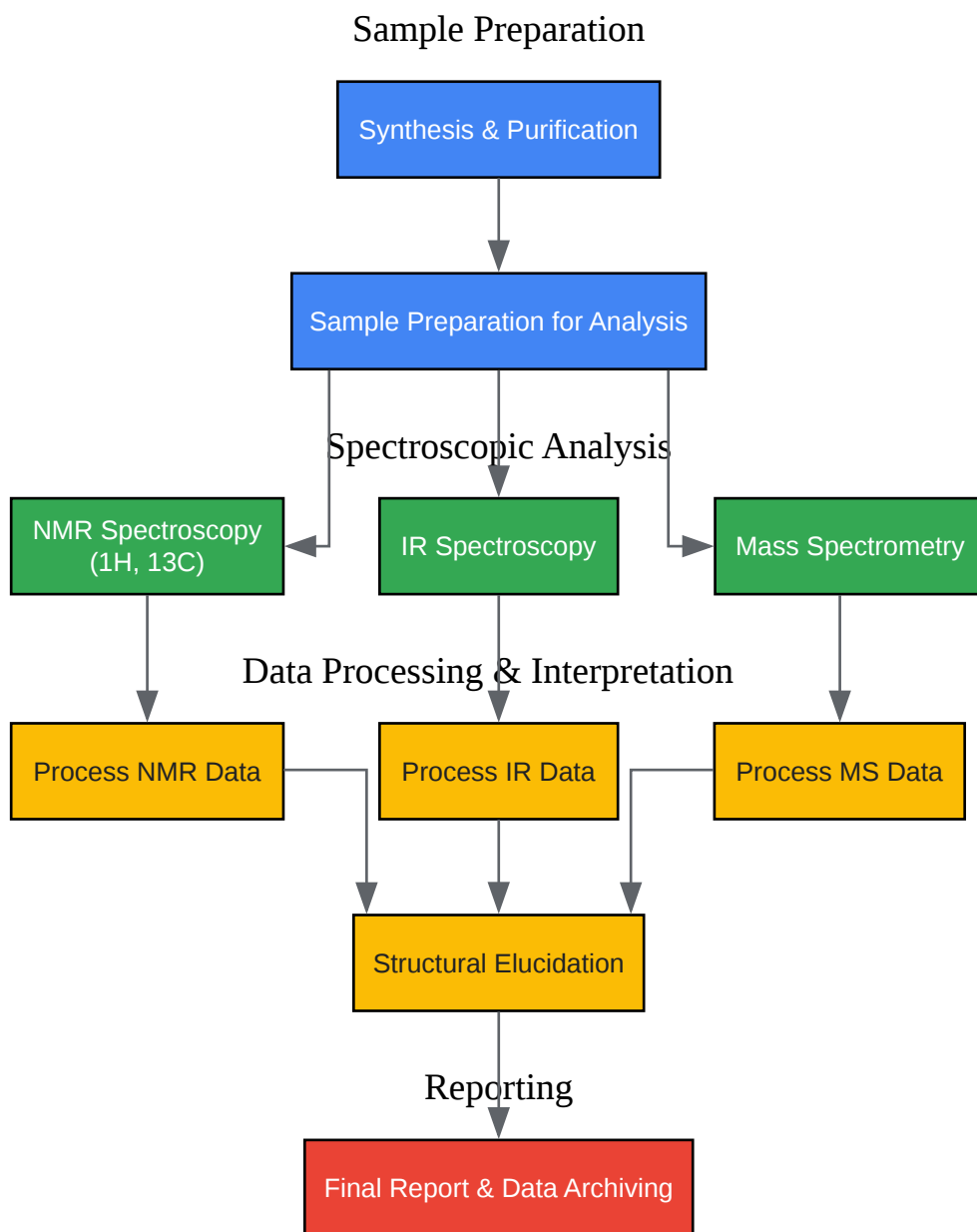
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: Prepare a thin film of the solid sample between two KBr plates or mix a small amount of the sample with KBr powder and press it into a pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
- Data Acquisition: Record the spectrum over a range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder or KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Sample Introduction: For GC-MS, dissolve the sample in a volatile organic solvent and inject it into the GC. For LC-MS, dissolve the sample in a suitable mobile phase. Direct infusion is also an option.
- Ionization: Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is frequently used for LC-MS.
- Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **(2-Amino-5-methoxyphenyl)methanol**.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. (2-Amino-5-methoxyphenyl)methanol | C₈H₁₁NO₂ | CID 13756678 - PubChem [pubchem.ncbi.nlm.nih.gov]
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